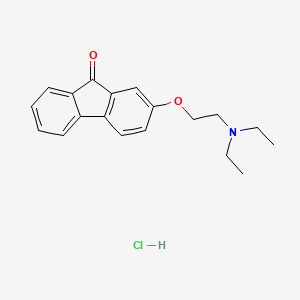

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride involves several steps. One efficient method includes the oxygenation of fluorene, followed by nitration of fluorenone, reduction, and diazotization to form 2,7-dihydroxy-9-fluorenone. This intermediate is then used to produce 2,7-bis-[2-(diethylamino)ethoxy]-9-fluorenone dihydrochloride . The process is characterized by mild reaction conditions, high yield (80-97%), and simple purification methods such as filtration and crystallization .

Análisis De Reacciones Químicas

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the fluorenone core.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Aplicaciones Científicas De Investigación

Antiviral Applications

Tilorone dihydrochloride has emerged as a broad-spectrum antiviral agent with efficacy against various viral pathogens.

- Mechanism of Action : Tilorone is believed to enhance the immune response by inducing interferon production, which plays a critical role in antiviral defense mechanisms. This property allows it to combat several viral infections effectively.

- Clinical Uses : It is clinically used in Russia and other Eastern European countries for treating respiratory infections, influenza, and viral hepatitis. Its inclusion on the list of essential medicines in Russia underscores its significance in clinical settings .

- Research Findings : Recent studies have demonstrated Tilorone's effectiveness against the Rift Valley fever virus (RVFV). In vitro assays showed that Tilorone inhibited both vaccine and virulent strains of RVFV at low micromolar concentrations. In vivo studies indicated that treatment significantly improved survival rates in mice infected with RVFV .

Antimicrobial Properties

Tilorone also exhibits notable antimicrobial activity against various bacterial strains.

- Inhibitory Effects : Research has shown that derivatives of Tilorone possess variable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Some derivatives were found to be effective against methicillin-resistant strains .

- Case Study : A study synthesized new fluorene derivatives based on 9H-fluoren-9-one and tested their antimicrobial properties. The results indicated that certain compounds exhibited comparable activity to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Synthesis and Structural Modifications

The synthesis of Tilorone involves several chemical modifications that enhance its biological activity.

- Synthesis Methodology : The compound can be synthesized through a series of reactions involving 9-fluorenone oxime and arylisocyanates, yielding derivatives with improved solubility and bioavailability .

- Structural Variations : Modifications to the hydrocarbon chains attached to the fluorenone core have been shown to affect the compound's antimicrobial efficacy. For instance, varying chain lengths can optimize biodistribution and enhance antibacterial properties .

Comparative Efficacy Data

The following table summarizes key findings from various studies assessing the efficacy of Tilorone against different pathogens:

Mecanismo De Acción

The antiviral mechanism of 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride is associated with the inhibition of translation of virus-specific proteins in infected cells, thereby suppressing viral replication . It stimulates the production of interferons, which enhance the immune response against viral infections .

Comparación Con Compuestos Similares

Similar compounds to 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride include other fluorenone derivatives and interferon inducers. tilorone dihydrochloride is unique due to its broad-spectrum antiviral activity and its ability to induce interferon production . Other similar compounds include:

2,7-Bis(2-(diethylamino)ethoxy)-9H-fluoren-9-one: A close analog with similar antiviral properties.

Fluorenone derivatives: Compounds with modifications to the fluorenone core that exhibit varying degrees of antiviral and antitumor activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure

The chemical structure of this compound is characterized by its fluorenone backbone and diethylaminoethoxy side chain. This specific configuration is believed to influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluoren-9-one with diethylaminoethanol under controlled conditions. The resulting product is then converted to its hydrochloride form for enhanced stability and solubility.

Antimicrobial Properties

Research indicates that derivatives of fluorenone, including 9H-fluoren-9-one-based compounds, exhibit significant antimicrobial activity. A study demonstrated variable inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed low inhibitory concentrations against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 9H-Fluoren-9-one derivative A | Staphylococcus aureus | 50 μg/mL |

| 9H-Fluoren-9-one derivative B | Escherichia coli | 100 μg/mL |

| 9H-Fluoren-9-one derivative C | Pseudomonas aeruginosa | >256 μg/mL |

Antiviral Activity

Tilorone dihydrochloride, a related compound, has demonstrated antiviral properties by inducing interferon production in vivo. Studies showed that it significantly increased interferon levels in mice when administered at specific dosages . This suggests that similar fluorenone derivatives may also possess antiviral capabilities.

Case Study: Efficacy Against Rift Valley Fever Virus

In a study involving BALB/c mice infected with Rift Valley Fever Virus (RVFV), treatment with tilorone resulted in increased survival rates. Mice treated with tilorone showed up to 80% survival when administered immediately after infection . Such findings underscore the potential for fluorenone derivatives in antiviral therapies.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or viral replication processes.

Propiedades

IUPAC Name |

2-[2-(diethylamino)ethoxy]fluoren-9-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c1-3-20(4-2)11-12-22-14-9-10-16-15-7-5-6-8-17(15)19(21)18(16)13-14;/h5-10,13H,3-4,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRCKYYWTLUPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC2=C(C=C1)C3=CC=CC=C3C2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169611 | |

| Record name | 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-90-3 | |

| Record name | 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001734903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2-(2-(diethylamino)ethoxy)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.